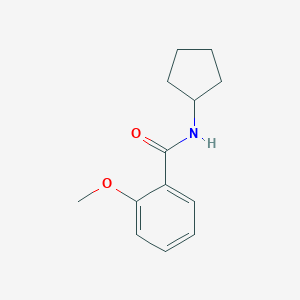

N-cyclopentyl-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-9-5-4-8-11(12)13(15)14-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZQAOUCACNVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301074 | |

| Record name | N-Cyclopentyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331435-51-9 | |

| Record name | N-Cyclopentyl-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331435-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopentyl 2 Methoxybenzamide and Its Derivatives

Established Synthetic Pathways to the Benzamide (B126) Core

The formation of the benzamide core is a cornerstone of the synthesis, primarily achieved through robust amide bond-forming reactions and the use of functionalized precursors.

The most direct route to N-cyclopentyl-2-methoxybenzamide involves the coupling of a 2-methoxybenzoic acid derivative with cyclopentylamine (B150401). This transformation can be accomplished using several reliable methods.

A classic and widely used approach is the activation of the carboxylic acid. 2-methoxybenzoic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgrsc.org The resulting 2-methoxybenzoyl chloride is then reacted with cyclopentylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield the desired amide. google.com

Alternatively, peptide coupling reagents are frequently employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. This method is known for its mild conditions and high efficiency. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). rsc.org Other powerful activating agents such as Propanephosphonic Acid Anhydride (T3P®) have also been proven effective for N-acylation reactions. thieme-connect.com Another method involves the use of trimethylaluminum (B3029685) to mediate the amidation between an ester and an amine, as demonstrated in the synthesis of a related benzamide. researchgate.net

A summary of common coupling agents is provided below.

Interactive Table: Common Reagents for Amide Bond Formation| Reagent/System | Precursor 1 | Precursor 2 | Description | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) then Amine | 2-Methoxybenzoic acid | Cyclopentylamine | Converts the acid to a highly reactive acyl chloride for subsequent amidation. | rsc.orggoogle.com |

| EDC / HOBt | 2-Methoxybenzoic acid | Cyclopentylamine | A standard peptide coupling method that allows direct condensation under mild conditions. | rsc.org |

| Trimethylaluminum (AlMe₃) | Methyl 4-methoxy thiosalicylate | Cyclopentylamine | Mediates the direct conversion of an ester to an amide. | researchgate.net |

| Propanephosphonic Acid Anhydride (T3P®) | Carboxylic Acid | Hydroxylamine | A potent activating agent that promotes N-acylation over O-acylation. thieme-connect.com | thieme-connect.com |

The synthesis of derivatives often begins with precursors that are already functionalized on the aromatic ring. This strategy allows for the introduction of various substituents prior to the key amide bond formation. For instance, syntheses can start from precursors like 2-hydroxy-3-methoxybenzoic acid or 4-iodo-2-methoxybenzoic acid. rsc.orgorganic-chemistry.org Starting with these substituted benzoic acids, the amide bond can be formed using the coupling strategies mentioned previously, leading to benzamide derivatives with diverse functionalities. For example, a synthesis starting with 4-iodo-2-methoxybenzoic acid and a piperidine (B6355638) derivative used an EDC/HOBt mediated coupling to form the amide bond. rsc.org This pre-functionalization approach is a powerful tool for building molecular complexity and exploring structure-activity relationships in medicinal chemistry.

Construction of the Cyclopentyl Moiety and its Attachment

While cyclopentylamine is a readily available commercial reagent, understanding the synthesis of the cyclopentyl ring and methods for its attachment is crucial for creating more complex derivatives.

In cases where substituted cyclopentylamines are required, the synthesis of the five-membered ring itself becomes necessary. Organic chemistry offers a multitude of methods for constructing cyclopentane (B165970) rings. baranlab.org Key strategies include:

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring. For example, a copper-catalyzed reaction of N-tosylcyclopropylamine with alkenes can produce aminated cyclopentane derivatives. organic-chemistry.org A photochemical intermolecular [3+2] cycloaddition between cyclopropylimines and alkenes has also been developed to generate cyclopentylimines, which can be converted to N-functionalized aminocyclopentanes in a one-pot procedure. chemrxiv.org

Ring-Closing Metathesis (RCM): This powerful, catalyst-driven reaction uses a diene precursor to form a cyclic alkene. For example, a Grubbs carbene complex can catalyze the cycloisomerization of 1,6-dienes into exo-methylenecyclopentanes. organic-chemistry.orgoregonstate.edu

Radical Cyclizations: 5-exo-trig radical cyclizations are a common and effective way to form five-membered rings. acs.org

Intramolecular Aldol Condensations and Enolate Alkylations: Classic ionic reactions can be used to form cyclopentane rings from appropriate linear precursors, such as 1,4-dicarbonyl compounds. baranlab.org

These methods provide access to a wide array of functionalized cyclopentanes, which can then be converted into the corresponding cyclopentylamines needed for the benzamide synthesis. unibe.ch

The attachment of the cyclopentyl group is most commonly achieved via N-acylation of cyclopentylamine with an activated 2-methoxybenzoic acid derivative, as detailed in section 2.1.1. google.com

For the synthesis of more complex derivatives where the nitrogen atom is further substituted, selective N-alkylation reactions are employed. If the starting material is a primary amine like cyclopentylamine, direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. libretexts.org To achieve selective mono-alkylation, modern catalytic methods are preferred. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by earth-abundant metals like titanium, allows for the selective N-alkylation of amines using alcohols as alkylating agents. nih.gov Another strategy involves the reductive amination of aldehydes or the use of nitriles as alkylating agents under catalytic hydrogenation conditions, which can be highly selective for the formation of secondary amines. rsc.org

A patent describes the preparation of N-cyclopentyl-N-(2-hydroxyethyl)-o-methoxybenzamide, which starts from N-(2-hydroxyethyl)cyclopentylamine, a pre-alkylated amine, and reacts it with m-methoxybenzoyl chloride. google.com This highlights the use of functionalized cyclopentylamine derivatives in these syntheses.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis has introduced a range of advanced techniques and catalysts that can be applied to the synthesis of this compound and its derivatives, often offering improved efficiency, selectivity, and sustainability.

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis. For amide bond formation, engineered asparaginyl ligases and N-acyltransferases have been shown to be effective. researchgate.net The enzyme laccase can also be used for coupling and derivatization reactions of phenolic compounds, which could be relevant for derivatives of the target molecule. d-nb.info

Advanced Catalytic Systems:

Metal-Organic Frameworks (MOFs): Bimetallic MOFs, such as Fe₂Ni-BDC, have been developed as reusable heterogeneous catalysts for amidation reactions. mdpi.com

Photoredox Catalysis: Nickel-catalyzed cross-coupling reactions activated by visible light represent a modern approach to forming C-N bonds under mild conditions. unibe.ch

Manganese Catalysis: A manganese(I)-catalyzed method has been reported for the methoxymethylation of primary amides using methanol, proceeding through an "interrupted borrowing hydrogen" strategy. rsc.org

Zirconium-Based Catalysts: A solid acid catalyst composed of an ionic liquid immobilized on diatomaceous earth with ZrCl₄ has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, representing a green and rapid method. researchgate.net

These advanced methods showcase the ongoing evolution of synthetic chemistry, providing more efficient and environmentally benign routes to important chemical structures like this compound.

Stereoselective Synthetic Approaches (e.g., enantioselective desymmetrization)

Stereoselective synthesis is paramount in producing chiral molecules with specific three-dimensional arrangements. Enantioselective desymmetrization has emerged as a powerful strategy for creating stereocenters, including the all-carbon quaternary stereocenters that are challenging to synthesize. d-nb.inforesearchgate.net This method involves the selective modification of a prochiral or meso compound, which possesses a plane of symmetry, to yield a chiral product. researchgate.net

Recent advancements have highlighted the use of various catalytic systems for these transformations, including metal-based catalysts and organocatalysts. researchgate.net For instance, the desymmetrization of 2,2-diphenyl olefinic benzamide has been achieved through electrophilic trifluoromethylthiolation, showcasing the potential to create complex chiral structures. d-nb.info Bifunctional organocatalysts have also been successfully employed in the enantioselective synthesis of axially chiral benzamides through processes like aromatic electrophilic bromination. beilstein-journals.org These catalysts can recognize and favor specific substrate conformations, leading to high enantioselectivities. beilstein-journals.org The application of these methods allows for the construction of a wide array of chiral benzamide derivatives. beilstein-journals.orgacs.org

| Catalyst Type | Reaction Type | Substrate Type | Key Features |

| Bifunctional Organocatalyst | Aromatic Electrophilic Bromination | Axially Chiral Benzamides | Translates specific conformation into axial chirality. beilstein-journals.org |

| Selenide-based Catalyst | Electrophilic Desymmetrization | 2,2-Diphenyl Olefinic Benzamide | Creates all-carbon quaternary stereocenters. d-nb.info |

| Peptide Catalyst | Enantioselective Bromination | Atropisomeric Benzamides | Provides insight into selectivity through mechanism-driven experiments. acs.org |

| Copper-Box Complexes | Enantioselective Monobenzoylation | N-Ac and N-Boc-FTY720 | Effective for desymmetrization of diols. jst.go.jp |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation reactions are a cornerstone in the synthesis of amides and other carbonyl compounds. mdpi.comnih.gov This methodology involves the introduction of a carbonyl group (CO) into an organic molecule, typically using an aryl or vinyl halide or triflate as a starting material. mdpi.comnih.gov The versatility of this approach allows for the synthesis of a broad range of benzamides by coupling various amines with the activated aryl species in the presence of carbon monoxide and a palladium catalyst. nih.govorganic-chemistry.org

The efficiency and selectivity of these reactions can be fine-tuned by the choice of ligands, bases, and solvents. mdpi.comnih.gov For example, different phosphine (B1218219) ligands such as PPh₃, DPEphos, and Xantphos have shown complementary benefits depending on the electronic and steric properties of the substrates. nih.gov These reactions are generally conducted under mild conditions and exhibit good functional group tolerance, making them highly valuable in synthetic organic chemistry. mdpi.comnih.gov Recent developments have even enabled the use of solid CO sources, enhancing the practicality and safety of the procedure. nih.gov

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(OAc)₂ / PPh₃ | (Hetero)aryl iodides, amidines | Acyl amidines | Effective for electron-rich and neutral aryl iodides. nih.gov |

| Pd(OAc)₂ / DPEphos | Sterically hindered aryl iodides, amidines | Acyl amidines | Overcomes steric hindrance in substrates. nih.gov |

| Pd(OAc)₂ / Xantphos | Electron-poor aryl iodides, amidines | Acyl amidines | Productive for electron-deficient systems. nih.gov |

| PdBr₂ / PCy₃ | Aryl thianthrenium salts, arylalkynes | Alkynones | Tolerates various functional groups, including bromides. nih.gov |

Organocatalytic Methods in Benzamide Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a significant and sustainable alternative to metal-based catalysis. rsc.orgacs.org In the context of benzamide synthesis, organocatalysts have been instrumental in developing novel enantioselective transformations. beilstein-journals.orgresearchgate.net Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a urea (B33335) or thiourea (B124793) group) and a hydrogen-bond acceptor (such as a tertiary amine), are particularly effective. beilstein-journals.org They work by cooperatively activating both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.org

These methods have been successfully applied to the synthesis of axially chiral benzamides and other complex structures. beilstein-journals.org The ability of organocatalysts to operate under mild conditions and their compatibility with a wide range of functional groups make them an attractive tool for modern organic synthesis. rsc.org Research in this area continues to expand, with new catalysts and reactions being developed to address synthetic challenges. rsc.orgresearchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the intricate mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

Radical Pathway Interrogation

While many amide syntheses proceed through ionic or pericyclic mechanisms, the involvement of radical pathways cannot be discounted, especially in metal-catalyzed reactions or reactions initiated by radical precursors. The interrogation of these pathways often involves the use of radical scavengers like TEMPO. nih.gov If the addition of such a scavenger inhibits or significantly slows down a reaction, it provides strong evidence for a radical mechanism. For example, in some palladium-catalyzed carbonylative couplings, the reaction proceeds smoothly even in the presence of radical inhibitors, suggesting that a radical pathway is not the primary mechanism. nih.gov However, in other systems, particularly those involving oxidative additions to low-valent metal centers or single-electron transfer (SET) processes, radical intermediates can play a crucial role. nih.govbeilstein-journals.org

Kinetic Isotope Effect (KIE) Studies in Key Reaction Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic substitution affects the rate of a reaction. wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For instance, a significant kH/kD value (where H is hydrogen and D is deuterium) in a C-H bond activation step would indicate that this bond cleavage is part of the rate-limiting process. princeton.edu Secondary KIEs, which are smaller, can provide information about changes in hybridization or the steric environment at the labeled position in the transition state. wikipedia.org In the context of benzamide synthesis, KIE studies can help to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways in coupling reactions or elimination steps. princeton.eduic.ac.uknih.gov

Advanced Spectroscopic and Structural Characterization of N Cyclopentyl 2 Methoxybenzamide Derivatives

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for N-cyclopentyl-2-methoxybenzamide is not publicly available, analysis of closely related structures, such as other substituted benzamides, provides a clear framework for understanding its likely solid-state characteristics. The crystal structure of a related compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide, has been reported, offering valuable insights. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of benzamide (B126) derivatives is often dominated by a network of intermolecular hydrogen bonds. In the case of this compound, the secondary amide group (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This leads to the formation of robust N—H⋯O hydrogen bonds, which typically organize the molecules into chains or more complex supramolecular assemblies. nih.goviucr.org

A summary of typical crystallographic data for a related benzamide derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Hydrogen Bonds | N—H⋯O |

| Note: This table represents typical data for a substituted benzamide and is for illustrative purposes. |

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound is determined by the torsion angles between the planes of the benzene (B151609) ring and the amide group. In many benzamide structures, a non-planar conformation is observed, where the amide group is twisted out of the plane of the aromatic ring. nih.gov This twist is often a compromise between the electronic effects that favor planarity (conjugation) and steric hindrance between the substituents.

For this compound, the presence of the methoxy (B1213986) group at the ortho position of the benzene ring can induce significant steric strain, likely resulting in a notable dihedral angle between the aromatic ring and the amide plane. The cyclopentyl ring itself can adopt various puckered conformations (e.g., envelope or twist), and the specific conformation observed in the crystal will be the one that best accommodates the crystal packing forces. Analysis of crystallographic data for similar molecules shows that the amide bond itself generally prefers a trans conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations of different nuclei, a complete picture of the molecular framework can be assembled.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the amide proton, and the protons of the cyclopentyl ring. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.8-8.0 ppm). The methoxy protons would present as a sharp singlet around 3.8 ppm. The amide proton (N-H) would likely be a broad singlet or a doublet if coupled to the adjacent C-H of the cyclopentyl group. The protons of the cyclopentyl ring would give rise to a series of multiplets in the upfield region (around 1.4-4.4 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide would be the most downfield signal (around 167 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing at the lower end of this range. The carbons of the cyclopentyl ring and the methoxy group would appear in the upfield region of the spectrum.

The following table presents the ¹H and ¹³C NMR data for the related isomer, N-cyclopentyl-4-methoxybenzamide, to illustrate the typical chemical shifts observed for the key functional groups. acs.org

NMR Data for N-cyclopentyl-4-methoxybenzamide

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.71 (d, J=8.9 Hz), 6.88 (d, J=8.9 Hz) | 128.7, 113.7 |

| Aromatic C-O | - | 162.1 |

| Aromatic C-C=O | - | 127.3 |

| C=O | - | 166.8 |

| N-H | 6.07 (br s) | - |

| Cyclopentyl C-H (α to N) | 4.46-4.26 (m) | 51.7 |

| Cyclopentyl C-H (other) | 2.15-1.98 (m), 1.77-1.57 (m), 1.52-1.40 (m) | 33.4, 23.9 |

| O-CH₃ | 3.82 (s) | 55.5 |

Source: The Journal of Organic Chemistry, 2012, 77 (24), 11325-11332. acs.org Note: This data is for the 4-methoxy isomer.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the benzene ring and within the cyclopentyl ring, confirming their relative positions. A correlation between the amide proton (N-H) and the proton on the carbon of the cyclopentyl ring to which it is attached would firmly establish the N-cyclopentyl linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly bonded. It would be used to assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the proton signal of the methoxy group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, a correlation between the amide proton and the carbonyl carbon would confirm the amide linkage. Correlations from the aromatic protons to the carbonyl carbon and the methoxy carbon would confirm the substitution pattern on the benzene ring.

Conformational Dynamics via Variable Temperature NMR

The amide bond in this compound has a significant double bond character, which leads to restricted rotation around the C-N bond. This can result in the presence of two slowly interconverting conformers (cis and trans) at room temperature, which might be observable in the NMR spectrum as separate sets of signals.

Variable Temperature (VT) NMR is the ideal technique to study this dynamic process. By recording NMR spectra at different temperatures, the rate of interconversion between the conformers can be studied. At low temperatures, the interconversion is slow on the NMR timescale, and distinct signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at higher temperatures.

Analysis of the coalescence temperature and the line shapes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier of the amide bond. This provides valuable quantitative information about the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of this compound. Both FTIR and Raman spectroscopy measure the vibrational energies of the molecule's chemical bonds. While some vibrations are active in both techniques, their relative intensities can differ, providing complementary information.

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts: the secondary amide linkage (-CONH-), the cyclopentyl ring, and the ortho-substituted methoxybenzene ring. The assignment of these bands is based on established group frequencies from the literature and data from related molecules. amazonaws.comnih.gov

Key functional group vibrations include:

Amide Group Vibrations: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration (Amide A) typically appears as a sharp band in the 3400-3200 cm⁻¹ region. The C=O stretching vibration (Amide I) is one of the most intense bands in the IR spectrum, found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II), which is coupled with C-N stretching, occurs in the 1570-1515 cm⁻¹ range. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene ring are observed just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl and methoxy groups are found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. researchgate.net

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region.

C-O and C-N Vibrations: The stretching vibrations for the aryl-O (methoxy) and C-N bonds are found in the 1300-1000 cm⁻¹ fingerprint region.

A detailed assignment of the principal vibrational bands for this compound is presented in the table below.

Interactive Table 1: Principal Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Description |

|---|---|---|---|---|

| ν(N-H) | Amide | ~3300 | ~3300 | N-H Stretch (Amide A) |

| ν(C-H) | Aromatic | ~3100-3000 | ~3100-3000 | Aromatic C-H Stretch |

| νₐₛ(C-H) | Cyclopentyl (CH₂) | ~2955 | ~2955 | Asymmetric C-H Stretch |

| νₛ(C-H) | Cyclopentyl (CH₂) | ~2870 | ~2870 | Symmetric C-H Stretch |

| νₐₛ(C-H) | Methoxy (CH₃) | ~2940 | ~2940 | Asymmetric C-H Stretch |

| νₛ(C-H) | Methoxy (CH₃) | ~2840 | ~2840 | Symmetric C-H Stretch |

| ν(C=O) | Amide | ~1645 | ~1645 | C=O Stretch (Amide I) |

| δ(N-H) + ν(C-N) | Amide | ~1540 | ~1540 | N-H Bend + C-N Stretch (Amide II) |

| ν(C=C) | Aromatic | ~1600, ~1580, ~1470 | ~1600, ~1580, ~1470 | Aromatic Ring Skeletal Vibrations |

| δ(CH₂) | Cyclopentyl | ~1450 | ~1450 | CH₂ Scissoring |

| ν(C-N) | Amide | ~1250 | ~1250 | C-N Stretch (Amide III) |

| ν(C-O) | Methoxy (Aryl-O) | ~1240 | ~1240 | Asymmetric C-O-C Stretch |

| ν(C-O) | Methoxy (O-CH₃) | ~1025 | ~1025 | Symmetric C-O-C Stretch |

| γ(C-H) | Aromatic | ~750 | Weak | Out-of-plane C-H bend (ortho-subst.) |

In the solid state, this compound molecules are expected to form a hydrogen-bonding network. researchgate.net The primary interaction is the intermolecular hydrogen bond between the amide N-H group (donor) of one molecule and the carbonyl oxygen atom (C=O) (acceptor) of a neighboring molecule. rug.nl This is a common and strong interaction in secondary amides, leading to the formation of chains or dimeric structures.

The presence and strength of hydrogen bonding can be inferred from the vibrational spectra:

N-H Stretching: In a non-interacting (gas phase or dilute solution) state, the N-H stretch would appear at a higher frequency. In the solid state, hydrogen bonding weakens the N-H bond, causing a significant shift to a lower wavenumber (red shift) and band broadening.

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, electron density is pulled away, slightly weakening the C=O double bond. This results in a red shift of the Amide I band compared to its position in a non-polar solvent.

Less conventional C-H···O hydrogen bonds may also contribute to the crystal packing, for instance, between an aromatic or cyclopentyl C-H and the methoxy oxygen or carbonyl oxygen of another molecule. sapub.org The characterization of these weaker interactions often requires high-resolution crystallographic data in conjunction with theoretical calculations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For this compound (C₁₃H₁₇NO₂), high-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition. The molecular weight is 219.28 g/mol .

Electron ionization (EI) is a common method used in MS that results in the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into smaller, characteristic charged fragments. The fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. libretexts.org

The molecular ion peak for this compound is expected at m/z = 219 . The fragmentation is dictated by the cleavage of the weakest bonds and the formation of stable ions. libretexts.org Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom is a characteristic fragmentation for amides. This can lead to the formation of the 2-methoxybenzoyl cation.

McLafferty Rearrangement: While more common in primary amides, a rearrangement involving the transfer of a gamma-hydrogen from the cyclopentyl ring to the carbonyl oxygen could occur.

Cleavage of the N-Cyclopentyl Bond: The bond between the amide nitrogen and the cyclopentyl ring can break, leading to fragments corresponding to each part.

Loss of Methoxy Group: Fragmentation of the aromatic ring can involve the loss of the methoxy group (·OCH₃) or formaldehyde (B43269) (CH₂O).

A proposed fragmentation pattern and the corresponding m/z values are detailed in the table below. The analysis is supported by known fragmentation of similar structures and parent molecules like 2-methoxybenzamide (B150088). nist.govnih.gov

Interactive Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 219 | [C₁₃H₁₇NO₂]⁺˙ | C₁₃H₁₇NO₂ | Molecular Ion (M⁺˙) |

| 178 | [C₁₀H₁₂NO₂]⁺ | C₁₀H₁₂NO₂ | Loss of C₃H₅ radical from cyclopentyl ring |

| 151 | [C₈H₇O₂]⁺ | C₈H₇O₂ | Loss of cyclopentylamine (B150401) (less likely direct cleavage) |

| 150 | [C₈H₈NO]⁺ | C₈H₈NO | Loss of cyclopentene (B43876) via rearrangement |

| 135 | [C₈H₇O]⁺ | C₈H₇O | Formation of 2-methoxybenzoyl cation (alpha-cleavage) |

| 134 | [C₈H₆O]⁺˙ | C₈H₆O | Loss of H from m/z 135 |

| 107 | [C₇H₇O]⁺ | C₇H₇O | Loss of CO from m/z 135 |

| 92 | [C₆H₄O]⁺˙ | C₆H₄O | Loss of CH₃ from m/z 107 |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from loss of CO from benzoyl cation |

| 69 | [C₅H₉]⁺ | C₅H₉ | Cyclopentyl cation |

Computational and Theoretical Investigations of N Cyclopentyl 2 Methoxybenzamide

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular behavior. These calculations provide detailed information about the electronic distribution and energy of the molecule, which are fundamental to understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For benzamide (B126) derivatives, DFT has been successfully used to analyze electronic properties and understand reactivity trends. acs.org The method is computationally efficient and provides a good balance of accuracy for medium-sized organic molecules like N-cyclopentyl-2-methoxybenzamide. nih.gov

The electronic structure is often characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions.

Key electronic parameters derived from DFT calculations help quantify the global reactivity of a molecule. scispace.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. scispace.com For instance, studies on related benzamides have shown that the presence of electron-donating groups, such as the methoxy (B1213986) group, can significantly influence the molecule's antioxidant properties by affecting its electronic structure. acs.orgresearchgate.net

Table 1: Key Electronic and Reactivity Parameters Calculated by DFT

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates molecular stability and reactivity. | Higher gap implies greater stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Quantifies electron-donating capacity. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Quantifies electron-accepting capacity. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons towards itself. | Indicates the tendency to attract electrons. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | "Hard" molecules have a large HOMO-LUMO gap. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a compound. |

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often combined with DFT. psu.edu Machine learning algorithms have also emerged as powerful tools for the rapid and accurate prediction of chemical shifts from a chemical structure. nih.govnmrdb.org These predictive tools can help assign peaks in an experimental spectrum and confirm the proposed structure of this compound. ualberta.ca

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) nih.gov | Hypothetical Scaled Calculated Frequency (cm⁻¹) |

| N-H Stretch | Amide (secondary) | 3300 - 3500 | 3450 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 | 3055 |

| C-H Stretch (Aliphatic) | Cyclopentyl | 2850 - 2960 | 2945 |

| C=O Stretch | Amide | 1630 - 1680 | 1660 |

| C-N Stretch | Amide | 1250 - 1350 | 1300 |

| C-O-C Stretch (Aryl Ether) | Methoxy Group | 1200 - 1275 | 1240 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules. These techniques are crucial for understanding how this compound might adopt different shapes and interact with biological systems.

The flexibility of this compound, particularly around its rotatable single bonds (e.g., the amide C-N bond and the bonds connecting the cyclopentyl and methoxy groups), allows it to exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and determine their relative energies. rsc.orgsapub.org

This exploration is performed by systematically rotating the bonds and calculating the energy of each resulting structure, thereby mapping the molecule's potential energy surface (PES). rsc.orgrsc.org The low-energy regions on the PES correspond to the most stable conformers. Quantum chemical methods like DFT are employed to accurately calculate the energies of these conformers. This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to a biological target's binding site.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. scispace.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. chemmethod.com

The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. scispace.com The results provide a model of the ligand-protein complex, detailing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov While specific targets for this compound are not defined here, docking studies on related benzamide derivatives have been performed to explore their potential as bioactive agents. The insights gained from docking can guide the design of new derivatives with improved affinity and selectivity for a specific biological target. nih.gov

Table 3: Example Output of a Molecular Docking Study

| Parameter | Description |

| Binding Affinity / Docking Score (kcal/mol) | An estimation of the binding free energy; more negative values indicate stronger binding. |

| Predicted Inhibition Constant (Kᵢ) | The predicted concentration of the inhibitor required to reduce enzyme activity by half. |

| Interacting Residues | Amino acids in the protein's binding site that form contacts with the ligand. |

| Hydrogen Bonds | Specific hydrogen bond interactions (donor-acceptor pairs) between the ligand and protein. |

| Hydrophobic Interactions | Nonpolar interactions between the ligand and hydrophobic residues in the binding site. |

| Binding Pose (RMSD) | The predicted 3D orientation of the ligand in the binding site, often compared to a known binder if available. |

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations are used to study its behavior over time. nih.govtum.de MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic nature of the interactions. nih.gov

MD is used to assess the stability of the binding pose predicted by docking. chemmethod.com If the ligand remains stably bound within the binding site throughout the simulation, it lends confidence to the docking prediction. These simulations can also reveal conformational changes in both the ligand and the protein upon binding and characterize the flexibility of different regions of the complex. nih.gov Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand structures, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. chemmethod.com MD simulations offer a more realistic and detailed characterization of the ligand-target interactions in a simulated physiological environment. rsc.org

Table 4: Common Analyses in Molecular Dynamics Simulations

| Analysis | Description | Insight Provided |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. | Assesses the structural stability and convergence of the simulation. A stable plateau in the RMSD plot indicates equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Identifies flexible and rigid regions of the protein and ligand. High RMSF values indicate greater flexibility. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Determines the stability and persistence of key hydrogen bonding interactions. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein or ligand that is accessible to the solvent. | Provides information on conformational changes and how the binding event alters the exposure of the complex to the solvent. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding from the simulation trajectory. | Offers a more accurate prediction of binding affinity than docking scores alone. |

Chemoinformatics and Predictive Modeling

Chemoinformatics utilizes computational methods to analyze chemical and biochemical data, enabling the prediction of compound properties and activities. Predictive modeling, a key component of chemoinformatics, employs statistical and machine learning algorithms to build models that can forecast the behavior of molecules, such as their interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. These models are built by identifying molecular descriptors that quantify various aspects of a molecule's physicochemical properties and relating them to a measured biological endpoint through a mathematical equation.

A thorough search of scientific literature did not yield any specific QSAR studies conducted on this compound. In a typical QSAR study, a series of structurally related compounds, including this compound, would be synthesized and their biological activity measured. Various molecular descriptors would then be calculated for each compound.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describe the electron distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP, Water solubility | Quantify the molecule's affinity for non-polar versus polar environments. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to develop the QSAR model. The predictive power of the model is then validated using internal and external sets of compounds. Without published research, it is not possible to present specific QSAR models or findings for this compound.

Development of Bipartite Local Models for Drug-Target Interaction Prediction

Bipartite local models (BLM) represent a sophisticated approach in computational biology for predicting interactions between drugs and their protein targets. iupac.orgnih.gov In this framework, the drug-target interaction network is represented as a bipartite graph, where one set of nodes represents drugs and the other set represents targets. An edge between a drug and a target node indicates a known interaction.

The core idea behind BLM is to build a predictive model for each drug and each target in the dataset. iupac.orgnih.gov To predict if a new drug will interact with a specific target, the model for that target is used. Conversely, to predict the targets of a new drug, the model for that drug is applied. This approach has been shown to be effective in predicting new drug-target interactions for various classes of proteins, including enzymes, ion channels, G protein-coupled receptors (GPCRs), and nuclear receptors. iupac.orgnih.gov

The development of a bipartite local model for this compound would require its inclusion in a large dataset of known drug-target interactions. The model would learn from the chemical properties of this compound and the genomic features of its known targets (if any) to predict novel interactions.

Table 2: Information Required for Developing Bipartite Local Models

| Data Type | Description | Relevance to this compound |

| Chemical Structure | 2D or 3D representation of the drug molecule. | The structure of this compound would be used to calculate chemical similarity to other drugs. |

| Genomic Information | Amino acid sequence of the target proteins. | Sequence information of potential protein targets would be used to calculate target similarity. |

| Known Interactions | A matrix of known drug-target interactions. | The presence or absence of known interactions for this compound would be a critical input. |

Our comprehensive literature search did not uncover any studies where this compound was explicitly included in the development or validation of bipartite local models for drug-target interaction prediction. Therefore, no specific predictive findings or model parameters involving this compound can be reported.

Molecular Mechanisms of Action and Biological Target Interaction for N Cyclopentyl 2 Methoxybenzamide

Ligand-Receptor Binding and Activation Studies

The interaction of a ligand with its biological targets is fundamentally characterized by its binding affinity, selectivity, and the kinetics of the interaction. These parameters dictate the ligand's potential biological activity and therapeutic utility.

While specific binding affinity data (Kᵢ values) for N-cyclopentyl-2-methoxybenzamide at dopamine (B1211576) receptor subtypes are not extensively detailed in publicly available literature, research on structurally related benzamide (B126) derivatives provides significant insights into the structure-activity relationships (SAR) governing receptor interaction.

Studies on series of (S)-N-(3-pyrrolidinyl)benzamide derivatives have shown that the nature of substituents on the benzamide nucleus plays a critical role in both affinity and selectivity for D₂, D₃, and D₄ receptors. nih.govidrblab.net Research indicates a differential tolerance for steric bulk at the 4-amino group of the benzamide core among the dopamine receptor subtypes, with the tolerance order being D₄ > D₃ > D₂. nih.govidrblab.net This suggests that acyl groups like the cyclopentylcarbonyl group are of adequate size to confer high affinity and selectivity for D₃ and D₄ receptors over the D₂ subtype. nih.govidrblab.net

For example, the related compound (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide demonstrated high affinity for D₃ and D₄ receptors with Kᵢ values of 21 nM and 2.1 nM, respectively. This compound exhibited a 110-fold selectivity for D₄ and a 10-fold preference for D₃ over the D₂ receptor, highlighting the potential for achieving subtype selectivity within this chemical class. nih.gov

Table 1: Dopamine Receptor Binding Affinities for a Related Benzamide Derivative (Data for (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide)

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] |

| D₂ | ~231 |

| D₃ | 21 |

| D₄ | 2.1 |

This interactive table showcases the binding profile for a structurally analogous compound, illustrating the potential selectivity achievable with this scaffold. Data sourced from medicinal chemistry literature. nih.gov

The benzamide scaffold is known to interact with sigma receptors (σ₁ and σ₂), which are recognized as important targets in oncology and neurology. researchgate.netnih.gov These receptors are distinct from opioid or dopamine receptors and are involved in various cellular functions. sigmaaldrich.com The σ₂ receptor, in particular, is often overexpressed in proliferating cancer cells. researchgate.netnih.gov

Radioligand binding assays are typically used to determine affinity for sigma receptors. These assays often employ [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective σ ligand. To determine affinity specifically for the σ₂ receptor, a σ₁-selective ligand such as (+)-pentazocine is used to mask, or block, the binding of [³H]DTG to the σ₁ sites. nih.govmdpi.com

While specific Kᵢ values for this compound are not available, studies on other benzamide derivatives confirm their interaction with these receptors. For instance, a different complex benzamide, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, has been shown to have a high binding affinity for the σ₂ receptor with a Kᵢ value of 0.59 nM. upenn.edu This demonstrates the potential of the broader chemical class to target sigma receptors with high potency.

Monoamine transporters, including the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synapse and are targets for many centrally acting drugs. google.com.pg The interaction of ligands with these transporters is typically quantified by their ability to inhibit the reuptake of radiolabeled neurotransmitters.

Studies on related N-heterocyclic scaffolds have explored their activity at these transporters. For example, novel piperidine (B6355638) and pyrrolidine (B122466) analogues have shown strong binding affinity for SERT and moderate affinity for DAT. d-nb.info Furthermore, a series of 3α-arylmethoxy-3β-arylnortropanes, which share some structural similarities, were evaluated for their monoamine transporter affinity. The compound 3-(3,4-dichlorophenyl)nortrop-2-ene was found to have a very high affinity for SERT, with a Kᵢ value of 0.3 nM. nih.govnih.gov Another derivative in the series exhibited high affinity for all three transporters (DAT Kᵢ = 22 nM, SERT Kᵢ = 6 nM, NET Kᵢ = 101 nM). nih.govnih.gov

These findings suggest that compounds structurally related to this compound can potently interact with monoamine transporters, though specific data for the compound itself remains to be documented.

Table 2: Monoamine Transporter Affinities for Related Nortropane Derivatives

| Compound | DAT (Kᵢ) [nM] | SERT (Kᵢ) [nM] | NET (Kᵢ) [nM] |

| 3-(3,4-dichlorophenyl)nortrop-2-ene | >1000 | 0.3 | >1000 |

| 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortropane | 22 | 6 | 101 |

This interactive table presents binding data for related compounds, indicating the potential for interaction with monoamine transporters. Data sourced from relevant scientific literature. nih.govnih.gov

Ligand-receptor binding kinetics describe the rate at which a ligand associates with its target (the association rate constant, kₒₙ) and dissociates from it (the dissociation rate constant, kₒբբ). nih.gov These parameters are crucial as they determine the duration of action of a compound at its target. The ratio of kₒբբ to kₒₙ defines the equilibrium dissociation constant (Kₔ), a measure of affinity. pepolska.pl A slow kₒբբ rate can lead to prolonged receptor occupancy and a sustained biological effect, a property often referred to as long residence time (Residence Time = 1/kₒբբ). nih.gov

These kinetic constants can be determined through various experimental methods, including competition association assays using radioligands or advanced techniques like isothermal titration calorimetry (ITC), which can directly measure the heat changes upon binding to derive kₒₙ, kₒբբ, and Kᵢ. d-nb.infoontosight.ai

Currently, there is no specific, publicly available data documenting the quantitative ligand-receptor binding kinetics (kₒₙ, kₒբբ) for this compound at its potential receptor targets.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding can result in a conformational change that either enhances (Positive Allosteric Modulator, PAM) or reduces (Negative Allosteric Modulator, NAM) the affinity or efficacy of the orthosteric ligand. evotec.commdpi.com This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional competitive antagonists or agonists. evotec.com

While direct evidence of this compound acting as an allosteric modulator is scarce, a patent for positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) describes the synthesis of a structurally similar compound, N-Cyclopentyl-N,2-dihydroxy-4-methoxybenzamide, as part of its development process. nih.govgoogle.com This suggests that the N-cyclopentyl-benzamide scaffold may have the potential to interact with GPCRs at allosteric sites. Studies on D₂ receptors have also revealed that certain bitopic ligands can bind to a secondary, allosteric pocket, leading to negative modulation of dopamine binding. nih.gov

Enzyme Inhibition and Modulation Profiles

Beyond receptor interactions, the biological profile of a compound is also defined by its effects on various enzymes.

While a comprehensive enzymatic inhibition profile for this compound is not fully detailed in the literature, studies on related compounds provide insights into potential interactions.

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. bioivt.com Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov A study on amino-substituted benzamide derivatives found that some compounds were potent MAO inhibitors. For instance, one of the most effective inhibitors of MAO-B in the tested series showed an IC₅₀ value of 0.06 µM with a competitive mode of inhibition. researchgate.net This indicates the potential of the benzamide scaffold to interact with and inhibit MAO enzymes.

Cytochrome P450 (CYP) Enzymes: CYP enzymes are critical for the metabolism of a vast array of xenobiotics. ontosight.ai Inhibition of these enzymes can lead to significant drug-drug interactions. In vitro assays using human liver microsomes are standard for determining a compound's potential to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). evotec.combioivt.com The IC₅₀ value, or the concentration of inhibitor that causes 50% reduction in enzyme activity, is a key parameter measured. evotec.comnih.gov While specific IC₅₀ values for this compound are not published, it is a critical parameter assessed during drug development.

Other Enzymes: The benzamide structure is found in inhibitors of various other enzymes. For example, a related compound, N-(3,5-dichlorpyrid-4-yl)-3-cyclopentyl-oxy-4-methoxy-benzamide, is a known inhibitor of phosphodiesterase 4 (PDE4). nih.gov Another complex derivative, N-cyclopentyl 2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide, was found to inhibit the kinase enzyme PLK1 with an IC₅₀ of 0.13 μM. ontosight.ai

Table 3: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class/Derivative | Target Enzyme | Potency (IC₅₀) |

| Amino-substituted benzamide derivative (6k) | MAO-B | 0.06 µM |

| N-cyclopentyl 2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide | PLK1 Kinase | 0.13 µM |

| N-(3,5-dichlorpyrid-4-yl)-3-cyclopentyl-oxy-4-methoxy-benzamide | PDE4 | - |

This interactive table summarizes the inhibitory activities of compounds that are structurally related to this compound, demonstrating the scaffold's versatility in targeting different enzyme families. Data sourced from various scientific publications. ontosight.airesearchgate.netnih.gov

Kinase Enzyme Inhibition (e.g., p38 MAP kinase, PLK1)

Compounds containing the benzamide moiety, structurally related to this compound, have been identified as inhibitors of key kinase enzymes involved in cell cycle regulation and inflammatory signaling.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are central to cellular responses to stress and the production of pro-inflammatory cytokines. nih.govmdpi.com Inhibition of the p38α isoform is a key strategy in the investigation of treatments for inflammatory conditions. mdpi.com A novel class of p38 MAP kinase inhibitors based on a 4-(phenylamino)-pyrrolo[2,1-f] nih.govontosight.aibldpharm.comtriazine structure was developed, where a 2-methyl-5-N-methoxybenzamide aniline (B41778) group was crucial for achieving high potency. nih.gov This substitution resulted in a compound with a p38 kinase inhibition IC50 value of 10 nM, a significant improvement over the initial lead compound. nih.gov Other research into imidazole (B134444) derivatives has also sought to develop p38 MAP kinase inhibitors, highlighting the therapeutic interest in this target. nih.govacs.org

Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a critical role in mitosis. Its inhibition can disrupt cell division, leading to apoptosis, particularly in cancer cells where PLK1 is often overexpressed. nih.govgoogle.com Several complex molecules incorporating a benzamide structure have been investigated as PLK1 inhibitors. For instance, Plogosertib, which contains a 3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide component, acts as a competitive inhibitor of ATP binding to PLK1. nih.gov Another compound, identified as CHEMBL587000 (N-cyclopentyl 2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide), demonstrates inhibitory activity against PLK1 with an IC50 of 0.13 μM. ontosight.ai

Applications of N Cyclopentyl 2 Methoxybenzamide in Advanced Chemical Biology Research

Development as Molecular Probes for Biological Target Identification and Validation

The development of molecular probes is a cornerstone of chemical biology, enabling the identification and validation of new biological targets for therapeutic intervention. The structural features of N-cyclopentyl-2-methoxybenzamide, specifically its benzamide (B126) core, suggest its potential as a scaffold for the design of such probes. Benzamides are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

To be utilized as a molecular probe, this compound would typically be modified to incorporate a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinking moiety. This modification would allow for the detection, isolation, and identification of its binding partners within a complex biological system. The cyclopentyl and methoxy (B1213986) groups of the molecule could be systematically altered to optimize binding affinity and selectivity for a specific target. The exploration of structure-activity relationships (SAR) would be crucial in developing a highly specific probe.

| Probe Component | Function in Target Identification | Potential Modification on this compound |

| Binding Moiety | Interacts with the biological target | The this compound scaffold itself |

| Reporter Tag | Enables detection and isolation of the probe-target complex | Attachment of a fluorophore, biotin, or radioisotope |

| Linker | Connects the binding moiety to the reporter tag | A flexible or rigid chemical chain attached to a non-critical position on the benzamide ring or cyclopentyl group |

Utilization as Lead Compounds for Further Optimization in Medicinal Chemistry Programs

A lead compound is a chemical starting point for the process of drug discovery. Lead compounds exhibit promising biological activity and serve as the basis for the synthesis of more potent and selective analogues. While there is no specific publicly available research identifying this compound as a lead compound, its chemical structure is representative of scaffolds that have been successfully optimized in medicinal chemistry.

The process of optimizing a lead compound like this compound would involve several strategies:

Modification of Substituents: The cyclopentyl group could be replaced with other cyclic or acyclic moieties to explore the impact on binding affinity and pharmacokinetic properties. Similarly, the methoxy group's position and identity could be varied.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties such as metabolic stability or oral bioavailability.

Structure-Based Drug Design: If the threedimensional structure of the biological target is known, computational methods can be used to guide the design of analogues with improved binding characteristics.

Contribution to Understanding Structure-Function Relationships of Benzamide Scaffolds in Biological Systems

The study of structure-function relationships (SFR) is fundamental to understanding how the chemical structure of a molecule determines its biological activity. This compound can serve as a valuable tool in elucidating the SFR of the broader benzamide class.

By systematically modifying the components of this compound and observing the resulting changes in biological activity, researchers can gain insights into the key molecular interactions that govern the function of benzamide-containing molecules. For instance, comparing the activity of this compound with analogues bearing different N-alkyl substituents would reveal the role of the cyclopentyl group in target recognition. Similarly, altering the position or nature of the substituent on the benzene (B151609) ring would provide information on the importance of the methoxy group and its ortho-positioning.

| Structural Feature | Potential Functional Role |

| Benzamide Core | Provides the fundamental scaffold for interaction with biological targets, often through hydrogen bonding. |

| N-cyclopentyl Group | Influences lipophilicity, steric interactions, and conformational flexibility, which can impact binding affinity and selectivity. |

| 2-methoxy Group | Can affect electronic properties, hydrogen bonding capacity, and metabolism of the compound. Its position influences the overall conformation. |

Applications in Chemo-proteomics and Activity-Based Protein Profiling

Chemo-proteomics and activity-based protein profiling (ABPP) are powerful techniques used to study protein function and identify drug targets in a native biological context. These methods often employ small molecule probes to covalently label active enzymes or other protein classes.

While no specific applications of this compound in chemo-proteomics or ABPP have been documented in the available literature, its scaffold could be adapted for such purposes. To be used as an activity-based probe, the molecule would need to be functionalized with a reactive group (a "warhead") that can form a covalent bond with a specific amino acid residue in the active site of a target protein. Additionally, a reporter tag would be incorporated for detection and enrichment of the labeled proteins. The benzamide portion would serve as the recognition element that directs the probe to a specific class of proteins.

Future Research Directions and Emerging Avenues for N Cyclopentyl 2 Methoxybenzamide

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

Future research will focus on developing more efficient and versatile synthetic routes to N-cyclopentyl-2-methoxybenzamide and its analogs. While traditional methods involving acyl chlorides and amines are effective, novel strategies can offer improved yields, reduced reaction times, and access to a wider array of structurally diverse compounds. One-pot multicomponent reactions (MCRs), for example, are emerging as a powerful tool for rapidly constructing complex molecular scaffolds from simple, readily available substrates. mdpi.com The application of metal-catalyzed cross-coupling reactions could also enable the introduction of various substituents on both the benzamide (B126) ring and the cyclopentyl moiety, facilitating the exploration of structure-activity relationships (SAR). mdpi.com Furthermore, flow chemistry and microwave-assisted synthesis represent greener and more efficient alternatives to conventional batch processing, allowing for rapid optimization of reaction conditions. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages for Benzamide Synthesis |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product that contains portions of all reactants. | Increased efficiency, reduced waste, rapid generation of a library of derivatives. mdpi.com |

| Palladium-Catalyzed Carbonylative Cyclization | Involves the oxidative addition of a metal catalyst (e.g., Pd(0)) to an aryl halide, followed by CO insertion and reaction with an amine. | Allows for the synthesis of quinazolinone scaffolds from anthranilamide precursors, a related heterocyclic structure. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Faster reaction rates, improved yields, and cleaner reaction profiles compared to conventional heating. mdpi.com |

| Boron Tribromide (BBr3) Demethylation | A specific method for removing methoxy (B1213986) protecting groups to yield hydroxyl-substituted benzamides. | Enables the targeted synthesis of phenolic derivatives to investigate the role of hydroxyl groups in biological activity. acs.orgnih.gov |

Advanced Computational Approaches for Rational Design and Lead Prioritization

Computational chemistry and artificial intelligence (AI) are set to revolutionize the design of this compound analogs. taylorandfrancis.com Advanced computational methods can predict molecular properties, binding affinities, and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening. taylorandfrancis.comuniversiteitleiden.nl

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling can identify the key structural features required for biological activity, guiding the design of more potent and selective compounds. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, revealing the energetic and conformational changes that govern binding. mdpi.com

| Computational Method | Application in Benzamide Research | Expected Outcome |

| 3D-QSAR & Pharmacophore Modeling | To identify essential structural features for activity across a series of benzamide derivatives. nih.gov | A predictive model that guides the rational design of new analogs with enhanced potency. mdpi.comnih.gov |

| Molecular Docking | To predict the binding pose and affinity of this compound within the active site of a target protein. nih.gov | Prioritization of compounds for synthesis and biological testing; understanding of key molecular interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | To explore the conformational flexibility of the compound and the stability of its interaction with a target over time. mdpi.com | Detailed insight into the binding mechanism and the role of specific residues in the target protein. |

| AI-driven De Novo Design | To generate novel benzamide-like structures optimized for multiple properties (e.g., potency, selectivity, ADME). taylorandfrancis.com | Discovery of innovative lead compounds with improved therapeutic profiles. news-medical.net |

Investigation of Undiscovered Biological Targets and Pathways

While benzamides are known to interact with a range of targets, the full biological activity spectrum of this compound remains to be explored. Future research should employ unbiased screening approaches to identify novel biological targets and signaling pathways modulated by this compound. Techniques such as chemical proteomics and phenotypic screening can uncover unexpected therapeutic opportunities.

For instance, benzamide derivatives have shown inhibitory activity against histone deacetylases (HDACs), carbonic anhydrases, and acetylcholinesterase, and have been investigated for their potential as anticancer, antidiabetic, and anti-fatigue agents. nih.govnih.govmdpi.comnih.gov A systematic evaluation of this compound against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal previously unknown activities. The Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and cancer, has been a target for 2-methoxybenzamide (B150088) derivatives, suggesting a potential avenue of investigation. nih.gov

Development of Multi-Targeting Benzamide Strategies

Complex multifactorial diseases like neurodegenerative disorders and cancer often require therapeutic intervention at multiple points in a disease pathway. researchgate.net The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more targets simultaneously, is a promising strategy. nih.gov The benzamide scaffold is well-suited for this approach due to its chemical tractability.

Future work could involve designing hybrid molecules that combine the this compound pharmacophore with other known active moieties. For example, benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents for Alzheimer's disease, combining iron chelation with monoamine oxidase B (MAO-B) inhibition. nih.govnih.gov By linking the this compound structure to fragments known to inhibit other relevant targets (e.g., protein kinases, beta-secretase 1), novel MTDLs with synergistic or complementary activities could be created. researchgate.net

Integration with Systems Biology and Omics Data for Holistic Understanding

To gain a comprehensive understanding of the cellular effects of this compound, future research must integrate multi-omics data within a systems biology framework. nih.govnih.gov High-throughput technologies allow for the simultaneous measurement of changes across the genome (genomics), transcriptome (mRNA expression), proteome (proteins), and metabolome (metabolites) following compound treatment. drugtargetreview.commdpi.com

This holistic approach can reveal the compound's mechanism of action, identify biomarkers for efficacy, and predict potential off-target effects. drugtargetreview.com For example, transcriptomic analysis (e.g., RNA-seq) of cells treated with this compound could identify entire gene networks that are up- or down-regulated, providing a much broader view than traditional single-target assays. github.ionih.gov Integrating this data with proteomic and metabolomic profiles can create a detailed map of the cellular response, highlighting the pathways most significantly perturbed by the compound. nih.govucsd.edu This systems-level perspective is crucial for prioritizing drug candidates and understanding complex disease biology. nih.gov

Application of Emerging Spectroscopic Techniques for Real-Time Interaction Analysis

Understanding the kinetics and thermodynamics of how a small molecule binds to its target is fundamental to drug discovery. Emerging biophysical and spectroscopic techniques allow for the real-time, label-free analysis of these interactions. nih.gov Techniques such as Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) can precisely measure association (k_on) and dissociation (k_off) rates, providing a detailed kinetic profile of the binding event between this compound and a target protein. nih.govsyr.edugatorbio.com

Native mass spectrometry is another powerful tool that can confirm the formation of a protein-ligand complex and determine its stoichiometry under non-denaturing conditions. nih.gov These advanced analytical methods provide a much deeper level of insight than traditional endpoint assays and are invaluable for lead optimization, enabling researchers to fine-tune the binding kinetics of a compound to achieve the desired therapeutic effect.

| Technique | Principle | Application for this compound |

| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate. nih.govgatorbio.com | Real-time kinetic analysis (kon, koff) and affinity (KD) determination of the compound binding to an immobilized target protein. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when an analyte binds to an immobilized ligand. nih.govsyr.edu | High-throughput screening and detailed kinetic characterization of a library of benzamide analogs to identify high-affinity binders. |

| Native Mass Spectrometry (MS) | Analyzes intact protein-ligand complexes in the gas phase to determine their mass and stoichiometry. nih.gov | Direct observation and confirmation of the binding of this compound to its target protein. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event to determine affinity, stoichiometry, and thermodynamic parameters. nih.gov | Provides a complete thermodynamic profile of the binding interaction, complementing kinetic data from other techniques. |

Q & A

Q. Q1. What are the optimized synthetic routes for N-cyclopentyl-2-methoxybenzamide, and how do reaction conditions influence yield?

A: The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with cyclopentylamine. Key steps include:

- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation, achieving yields >85% under reflux conditions .

- Solvent selection : Dichloromethane or DMF enhances solubility and reaction efficiency.

- Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., hydrolysis).

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; cyclopentyl protons at δ 1.5–2.1 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for purity assessment (>98%) and molecular ion detection .

- XRD : Single-crystal X-ray diffraction for absolute configuration verification (applied to structurally similar benzamides) .

Advanced Research Questions